Home > Products > Screening Compounds P30868 > 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride
2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride - 2219379-41-4

2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride

Catalog Number: EVT-3075049
CAS Number: 2219379-41-4
Molecular Formula: C6H12Cl2N4O
Molecular Weight: 227.09
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a novel molecule under investigation for its potential as both an antidepressant and an antiplatelet agent. Preclinical studies in a rat model of inferior vena cava thrombosis demonstrated its ability to reduce thrombus mass, restore platelet hyperaggregation, and counteract hypercoagulation. [] These findings suggest promising therapeutic benefits for patients with acute cerebrovascular accidents. []

Relevance: This compound shares the 1H-1,2,4-triazole core structure with 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride. The variations lie in the substituents attached to this core. While 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride features a morpholine ring at the 2-position of the triazole, this compound features a thietane ring with a 2-(4-nitrophenyl)-2-oxoethyl substituent at the 4-position. This difference in substituents likely contributes to the distinct pharmacological profiles of the two compounds. []

3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine (MRK-016)

Compound Description: MRK-016 is a pyrazolotriazine derivative with high affinity for the benzodiazepine binding site of various GABAA receptors, including those containing α1, α2, α3, and α5 subunits. [] Notably, it exhibits inverse agonist activity selectively at the α5 subtype, exceeding the potency of the prototypical α5-selective compound α5IA (3-(5-methylisoxazol-3-yl)-6-[(1-methyl-1,2,3-triazol-4-hdyl)methyloxy]-1,2,4-triazolo[3,4-a]phthalazine). [] This selectivity translates to enhanced cognitive performance in preclinical models without significant anxiogenic or proconvulsant effects. []

Relevance: While MRK-016 and 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride belong to different chemical classes, both share a 1-methyl-1H-1,2,4-triazole moiety within their structures. This structural similarity might contribute to their interactions with similar biological targets, even though their overall pharmacological profiles differ. []

2-Methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674)

Compound Description: LY518674 is a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist, exhibiting an IC50 of approximately 24 nM. [] In preclinical studies, LY518674 demonstrated a dose-dependent increase in serum high-density lipoprotein-cholesterol (HDL-c) levels, primarily attributed to the de novo synthesis of apolipoprotein A-1 (apoA-1). []

4-(5-Pyridin-4-yl-1H-[1,2,4]triazol-3-yl)pyridine-2-carbonitrile (FYX-051)

Compound Description: FYX-051 is a novel xanthine oxidoreductase inhibitor under investigation for treating gout and hyperuricemia. [] Metabolic studies reveal significant species differences in its biotransformation. While pyridine N-oxide is the major metabolite in rats, dogs primarily excrete triazole N-glucoside, and monkeys and humans predominantly eliminate triazole N-glucuronide. [] Further analysis identified two types of conjugation: triazole N1- and N2-glucuronidation and N1- and N2-glucosidation. []

Relevance: Both FYX-051 and 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride share the 1H-1,2,4-triazol-3-yl core structure. The presence of a pyridine ring at the 5-position of the triazole ring in FYX-051 differentiates it from 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride, which has a morpholine ring at the 2-position. [] These differences in substituents likely contribute to the different biological activities and metabolic pathways observed for each compound.

Overview

2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride is a compound that belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a morpholine ring and a triazole moiety, contributing to its potential pharmacological properties. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability.

Source

The synthesis and characterization of 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride have been documented in various scientific studies. Notably, research articles have explored its synthesis pathways and biological activities, providing insight into its potential applications in drug development and other fields .

Classification

This compound can be classified as:

  • Chemical Class: 1,2,4-Triazole derivatives
  • Functional Groups: Triazole and morpholine
  • Salt Form: Dihydrochloride
Synthesis Analysis

Methods

The synthesis of 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride typically involves the reaction of morpholine with an appropriate precursor containing the triazole moiety. Microwave-assisted synthesis has been employed to enhance reaction efficiency and yield. For instance, reactions can be conducted using solvents like acetonitrile or ethanol under controlled temperatures .

Technical Details

The synthesis process may include the following steps:

  1. Preparation of Triazole Intermediate: Starting from hydrazine derivatives or other triazole precursors.
  2. Nucleophilic Substitution: Morpholine acts as a nucleophile attacking the electrophilic site on the triazole.
  3. Formation of Dihydrochloride Salt: The product is treated with hydrochloric acid to form the dihydrochloride salt.

Optimized conditions for synthesis might involve:

  • Temperature: Ranges from 160 °C to 180 °C
  • Reaction Time: Typically around 25 to 50 minutes
  • Solvent: Acetonitrile or ethanol are commonly used .
Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C7H10Cl2N4O
  • Molecular Weight: Approximately 225.09 g/mol
  • Melting Point: Specific melting points can vary based on purity but are generally reported in literature .
Chemical Reactions Analysis

Reactions

The compound can engage in various chemical reactions typical for triazole derivatives:

  1. Substitution Reactions: The nitrogen atoms in the triazole can participate in nucleophilic substitutions.
  2. Condensation Reactions: It may react with aldehydes or ketones to form more complex molecules.

Technical Details

Reactions involving this compound often require specific conditions such as:

  • Controlled temperature to avoid decomposition.
  • Use of solvents that facilitate the solubility of reactants.
Mechanism of Action

Process

The mechanism by which 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride exerts its biological effects is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. The triazole ring may facilitate binding through hydrogen bonding or coordination with metal ions present in active sites.

Data

Research indicates that triazoles often exhibit antifungal and antibacterial properties due to their ability to inhibit key metabolic pathways in microorganisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of hydrochloride groups.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to moisture.
  • Reactivity: Can undergo hydrolysis under acidic or basic conditions.

Relevant analyses such as NMR and IR spectroscopy confirm structural integrity and purity .

Applications

Scientific Uses

2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride has several potential applications:

  1. Pharmaceutical Development: Investigated for use as an antifungal agent due to its structural similarity to known antifungals.
  2. Biological Research: Used in studies exploring enzyme inhibition and receptor binding.
  3. Agricultural Chemistry: Potential applications in developing fungicides or herbicides based on its biological activity.
Introduction to Heterocyclic Frameworks in Modern Drug Discovery

Role of 1,2,4-Triazole-Morpholine Hybrids in Medicinal Chemistry

The molecular architecture of 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride integrates complementary physicochemical properties critical for drug-likeness:

Table 1: Structural and Physicochemical Profile of 2-(1H-1,2,4-Triazol-3-yl)morpholine Dihydrochloride

PropertyValueSignificance in Drug Design
Molecular FormulaC₆H₁₂Cl₂N₄OBalanced heteroatom content for solubility
Molecular Weight227.09 g/molCompliance with Lipinski's Rule of Five
SMILES NotationCl.Cl.C1COC(CN1)C1=NC=NN1Precise atomic connectivity representation
Hydrogen Bond Acceptors5 (N₄O)Enhanced target binding capacity
Hydrogen Bond Donors2 (triazole NH, morpholine NH⁺)Facilitates strong biomolecular interactions
Salt FormDihydrochlorideImproved crystallinity and solubility

The 1,2,4-triazole ring exists predominantly in the 1H-tautomeric form, which exhibits greater thermodynamic stability and optimal geometry for interacting with biological macromolecules [1] [3]. This tautomer provides three potential hydrogen-bonding sites: two nitrogen acceptors (N2, N4) and one donor (N1-H). Concurrently, the protonated morpholine nitrogen (pKa ~8-9) enhances water solubility under physiological conditions while serving as a cationic center for ionic interactions with aspartate or glutamate residues in enzyme binding pockets [4] [7].

Table 2: Molecular Interactions Enabled by Hybrid Components

Structural MotifInteraction TypeBiological Targets
1,2,4-Triazole (1H-form)Dipole-dipole, H-bond acceptanceKinase ATP pockets, CYP450 enzymes
Triazole N-HHydrogen bond donationProtein backbone carbonyls
Morpholine N⁺Ionic/electrostaticAcidic residues in catalytic sites
Morpholine OxygenH-bond acceptanceSer/Thr/Tyr hydroxyl groups
Aliphatic MethyleneHydrophobic/Van der WaalsSubpocket filling in allosteric sites

Research demonstrates that this hybrid scaffold significantly enhances target affinity across multiple therapeutic classes:

  • Antifungal Applications: Structural analogues bearing the triazole-morpholine motif exhibit 16-64 fold greater potency against Candida albicans compared to fluconazole, attributed to optimized binding to fungal CYP51 lanosterol demethylase through triazole-iron coordination and morpholine-mediated solubility enhancement [1].
  • Kinase Inhibition: The scaffold serves as a core component in PI3K inhibitors (e.g., PF-4989216) and CDK2 antagonists, where the morpholine oxygen coordinates with kinase hinge region residues, while the triazole ring extends into hydrophobic subpockets [8] [10].
  • Antibacterial Hybrids: Conjugation with quinolones yields dual-targeting compounds with enhanced activity against Gram-positive pathogens (MIC 0.63–1.9 μg/mL) and biofilm-embedded cells, overcoming efflux-mediated resistance through improved membrane penetration [3].

Historical Evolution of Triazole-Based Bioisosteres in Kinase Inhibition

The development of 1,2,4-triazole bioisosteres represents a strategic response to limitations of earlier heterocyclic kinase inhibitors:

Table 3: Evolution of Nitrogen Heterocycle Bioisosteres in Kinase-Targeted Therapeutics

EraDominant HeterocycleLimitationsTriazole Advancements
1980s-1990sImidazoleMetabolic instability, CYP inhibitionEnhanced metabolic stability; Reduced CYP affinity
Early 2000sPurines/PyrimidinesTarget promiscuity, toxicityImproved selectivity profiles
2010-Present1,2,4-Triazole hybridsAddresses resistance mutationsFlexible binding to mutated kinase domains

The transition from imidazole to 1,2,4-triazole was driven by critical pharmacodynamic advantages: triazoles maintain comparable metal-coordination capacity (essential for ATP-mimicry in kinase inhibition) while exhibiting superior metabolic stability due to resistance against oxidative degradation and reduced inhibition of human CYP450 enzymes [1] [6]. This shift enabled the development of kinase inhibitors with improved therapeutic indices.

The morpholine-triazole fusion in compounds like 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride addresses three key challenges in kinase drug design:

  • Solubility-Permeability Balance: Morpholine's oxygen atom increases water solubility (cLogP ~0.5 for the free base), while the compact triazole ring maintains sufficient lipophilicity for membrane penetration [7] [9].
  • Conformational Restriction: The covalent linkage between morpholine C2 and triazole C3 restricts rotational freedom, pre-organizing the molecule for optimal binding to kinase hinge regions, as evidenced by X-ray crystallography studies of CDK2 complexes [8].
  • Resistance Mitigation: Triazole-based inhibitors demonstrate superior efficacy against gatekeeper mutations in kinases like EGFR and ALK, attributed to the scaffold's ability to form adaptive hydrogen bonds with conserved residues (e.g., Glu903 in EGFR T790M) while maintaining hydrophobic contacts with variable residues [10].

Recent structural optimization has yielded derivatives like 3-[1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride (CAS 1803587-62-3), where trifluoroethylation of the triazole nitrogen enhances blood-brain barrier penetration for CNS-targeted kinase inhibition [9]. Docking studies of thiophene-linked triazole-morpholine hybrids demonstrate nanomolar affinity (ΔG < -9.2 kcal/mol) for CDK2 via key interactions: triazole N4-H···Glu81 salt bridge, morpholine O···Lys33 hydrogen bond, and hydrophobic packing with Phe80 [8]. These advancements underscore the scaffold's versatility in next-generation targeted therapies.

Table 4: Clinically Impactful Triazole-Containing Kinase Inhibitors

Drug (Approval Year)Kinase TargetStructural Role of TriazoleTherapeutic Impact
Ribavirin (1986)RNA-dependent polymerasesNucleobase mimicBroad-spectrum antiviral
Letrozole (1997)Aromatase (CYP19)Heme-iron coordinationER+ breast cancer
Vorolanib (Phase III)VEGFR2/PDGFRβSolubilizing linker with morpholineAntiangiogenic in solid tumors
Bemcentinib (2020)AXL kinaseCore scaffold for ATP-competitive inhibitionNSCLC, AML

Properties

CAS Number

2219379-41-4

Product Name

2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)morpholine;dihydrochloride

Molecular Formula

C6H12Cl2N4O

Molecular Weight

227.09

InChI

InChI=1S/C6H10N4O.2ClH/c1-2-11-5(3-7-1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H

InChI Key

UXLSERPTMCMOOI-UHFFFAOYSA-N

SMILES

C1COC(CN1)C2=NC=NN2.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.